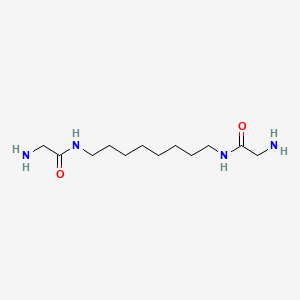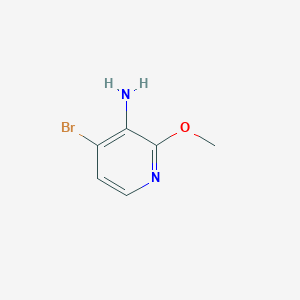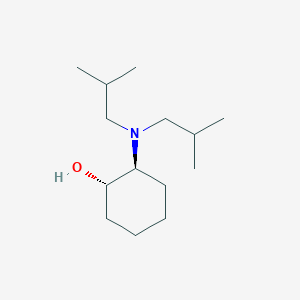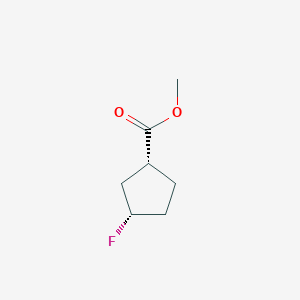![molecular formula C6H4N2OS B13348337 Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
Thiazolo[5,4-b]pyridin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-b]pyridin-6-ol is a heterocyclic compound that features a fused thiazole and pyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridin-6-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . This method provides a convenient and efficient route to the target compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[5,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Thiazolo[5,4-b]pyridin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of thiazolo[5,4-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to thiazolo[5,4-b]pyridin-6-ol include other thiazole-pyridine fused heterocycles, such as thiazolo[4,5-b]pyridine and thiazolo[5,4-c]pyridine .
Uniqueness
This compound is unique due to its specific ring fusion pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H4N2OS |
|---|---|
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
[1,3]thiazolo[5,4-b]pyridin-6-ol |
InChI |
InChI=1S/C6H4N2OS/c9-4-1-5-6(7-2-4)10-3-8-5/h1-3,9H |
Clé InChI |
AQVOLTZUFZEYSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1N=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
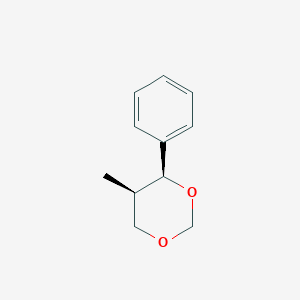
![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)
